Cas no 2228307-01-3 (3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid
- EN300-1947558
- 2228307-01-3
- 3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid
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- Inchi: 1S/C11H10F4O3/c1-10(18,9(16)17)5-6-2-3-7(12)4-8(6)11(13,14)15/h2-4,18H,5H2,1H3,(H,16,17)
- InChI Key: GBTYLLGQLGYMEP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1CC(C(=O)O)(C)O)F)(F)F
Computed Properties
- Exact Mass: 266.05660683g/mol
- Monoisotopic Mass: 266.05660683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.5Ų
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947558-0.05g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-0.1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.1g |
$1106.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-0.25g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.25g |
$1156.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-0.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-1.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-1947558-2.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-5.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 5g |
$3645.0 | 2023-05-31 | ||
| Enamine | EN300-1947558-10.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 10g |
$5405.0 | 2023-05-31 | ||
| Enamine | EN300-1947558-1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 1g |
$1256.0 | 2023-09-17 | ||
| Enamine | EN300-1947558-5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 5g |
$3645.0 | 2023-09-17 |
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid
3-4-Fluoro-2-(Trifluoromethyl)Phenyl-2-Hydroxy-2-Methylpropanoic Acid: A Comprehensive Overview
The compound 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid (CAS No. 2228307-01-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique substitution pattern and functional groups. The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the hydroxyl and methyl substituents on the propanoic acid backbone, makes it a versatile compound with intriguing chemical properties.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and material science. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of molecules, which can significantly improve their bioavailability in pharmaceutical applications. Additionally, the fluoro substitution on the phenyl ring contributes to electronic effects that can modulate the reactivity and stability of the compound. These features make 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid a promising candidate for use in advanced chemical systems.
From a structural perspective, this compound exhibits a complex interplay of functional groups. The hydroxyl group on the propanoic acid backbone introduces hydrogen bonding capabilities, which can influence solubility and reactivity. Meanwhile, the methyl group adds steric bulk, potentially affecting both physical and chemical properties. The combination of these groups creates a molecule with multifaceted behavior, making it an interesting subject for further research.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing compounds like 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid. For instance, researchers have explored the use of microwave-assisted synthesis to streamline the production process. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible. Furthermore, green chemistry principles have been integrated into synthesis pathways to minimize environmental impact.
In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, its unique structure may serve as a scaffold for developing new drugs targeting specific biological pathways. For example, studies suggest that fluorinated aromatic acids could play a role in inhibiting enzymes involved in metabolic disorders. Additionally, in materials science, this compound could be utilized as a precursor for advanced polymers or as an additive in electronic materials due to its electronic properties.
The environmental impact of fluorinated compounds has also been a topic of recent research. While fluorinated substances are generally stable and resistant to degradation, their persistence in the environment raises concerns about bioaccumulation and toxicity. However, preliminary studies indicate that 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid exhibits low toxicity levels and does not pose significant risks under normal usage conditions.
Looking ahead, the future of this compound lies in its ability to adapt to emerging technological demands. As industries increasingly prioritize sustainability and efficiency, compounds like 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid will play a crucial role in driving innovation across multiple sectors. Continued research into its properties and applications will undoubtedly unlock new possibilities for its utilization.
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